molecular formula C5H10ClF B2661064 4-Chloro-1-fluoropentane CAS No. 2418679-75-9

4-Chloro-1-fluoropentane

Cat. No.: B2661064
CAS No.: 2418679-75-9
M. Wt: 124.58
InChI Key: SKIULRAKEPNLAM-UHFFFAOYSA-N
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Description

Overview of Halogenated Organic Compounds in Modern Chemical Research

Halogenated organic compounds, also known as organohalogens or haloalkanes, are a class of organic molecules containing at least one carbon-halogen bond. chemicals.co.uk These compounds have found extensive use across various industrial and commercial sectors. They serve as refrigerants, solvents for processes like dry cleaning, fire extinguishers, and crucial intermediates in the manufacturing of plastics and pharmaceuticals. chemicals.co.ukstudypug.comiitk.ac.in

The identity of the halogen atom (fluorine, chlorine, bromine, or iodine) significantly influences the compound's physical and chemical properties. This wide structural variety leads to a broad range of applications. wikipedia.org For instance, many organochlorine compounds like dichloromethane (B109758) and chloroform (B151607) are utilized as chlorinated solvents. wikipedia.org However, the stability and widespread use of certain halogenated compounds, such as chlorofluorocarbons (CFCs) and the pesticide DDT, have led to significant environmental concerns, including ozone depletion and bioaccumulation. wikipedia.orgwikipedia.orgchemguide.co.uk Consequently, the use of many of these substances has been phased out or restricted. chemicals.co.uksciencelearn.org.nz

Significance of Organofluorine and Organochlorine Motifs in Chemical Synthesis

Organofluorine and organochlorine compounds represent two major families within the broader class of halogenated hydrocarbons, each with distinct and vital roles in chemical synthesis.

Organofluorine chemistry is a rapidly expanding field with profound impacts on pharmaceuticals, agrochemicals, and materials science. wikipedia.org The unique properties of the carbon-fluorine (C-F) bond, being the strongest single bond to carbon, impart high metabolic stability to molecules. wikipedia.org This stability is a highly desirable trait in drug design, as it can enhance the bioavailability and efficacy of a pharmaceutical agent. It is estimated that approximately 20% of all commercial pharmaceuticals contain fluorine, including top-selling drugs. wikipedia.orgnih.gov The introduction of a single fluorine atom or a trifluoromethyl group can dramatically alter a molecule's pharmacological profile. stanford.edu Beyond medicine, organofluorine compounds are used as refrigerants, oil and water repellents, and specialized solvents. wikipedia.org

Organochlorine compounds , while also valuable, have a different profile of application and concern. They are widely used as intermediates in chemical synthesis and as solvents. iitk.ac.inwikipedia.org The carbon-chlorine (C-Cl) bond is more reactive than the C-F bond, making organochlorides versatile precursors for producing other organic compounds through reactions like nucleophilic substitution and elimination. studypug.com However, the persistence and toxicity of many organochlorine compounds, such as polychlorinated biphenyls (PCBs) and various pesticides, have made them significant environmental pollutants. wikipedia.orgtaylorandfrancis.comjchemrev.com Despite these concerns, their role in controlled chemical synthesis remains important.

Current Gaps and Future Directions in 4-Chloro-1-fluoropentane Research

Despite its potential as a synthetic building block, dedicated research on this compound is notably scarce in publicly available literature. Most information is confined to chemical supplier catalogs and compound databases, which provide basic physical properties but lack in-depth studies of its reactivity and applications. nih.govsigmaaldrich.combldpharm.comshachemlin.com

This represents a significant knowledge gap. Future research could productively explore several avenues:

Detailed Reactivity Profiling: A systematic investigation of the selective reactivity of the C-Cl versus the C-F bond with a wide range of nucleophiles, bases, and organometallic reagents would be highly valuable. This could lead to the development of new synthetic methodologies.

Spectroscopic Characterization: While basic data exists, comprehensive spectroscopic analysis using advanced NMR techniques (such as ¹⁹F NMR) and high-resolution mass spectrometry would provide a deeper understanding of its structure and conformation.

Asymmetric Synthesis: Given the structure of this compound, it could serve as a precursor to chiral molecules. Research into enantioselective reactions involving this compound could unlock its potential in the synthesis of complex targets like pharmaceuticals or natural products.

Applications in Materials Science: Its unique elemental composition suggests potential, albeit unexplored, applications. For example, it could be investigated as an intermediate for creating new polymers or other advanced materials.

Closing these research gaps would not only illuminate the fundamental chemistry of this specific compound but also contribute to the broader field of halogenated intermediates and their application in modern organic synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound nih.gov
CAS Number 2418679-75-9 sigmaaldrich.com
Molecular Formula C₅H₁₀ClF nih.gov
Molecular Weight 124.58 g/mol nih.gov
InChI Key SKIULRAKEPNLAM-UHFFFAOYSA-N sigmaaldrich.com
Canonical SMILES CC(CCCF)Cl nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-fluoropentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClF/c1-5(6)3-2-4-7/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIULRAKEPNLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCF)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 1 Fluoropentane

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a halide ion) by a nucleophile. The mechanism of this substitution can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway.

In the context of 4-chloro-1-fluoropentane, the secondary carbon bonded to the chlorine atom is a potential site for both SN1 and SN2 reactions. The primary carbon bonded to the fluorine atom is sterically accessible for an SN2 reaction, but the strength of the C-F bond makes it a poor leaving group.

The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, proceeding through a single, concerted step. byjus.com This results in an inversion of stereochemistry at the reaction center. saskoer.camasterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. wikipedia.org

The SN1 mechanism, on the other hand, is a two-step process. youtube.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. chemguide.co.uk This is followed by a rapid attack of the nucleophile on the carbocation. SN1 reactions are favored for substrates that can form stable carbocations (e.g., tertiary alkyl halides) and in the presence of polar protic solvents.

Regioselectivity in nucleophilic substitution of this compound concerns which of the two halogen atoms is preferentially replaced. Due to the significantly lower bond energy of the C-Cl bond compared to the C-F bond, nucleophilic attack will overwhelmingly occur at the carbon bearing the chlorine atom (C4). libretexts.orgcrunchchemistry.co.uk

Stereoselectivity is a key feature of SN2 reactions. saskoer.ca If this compound is chiral at the C4 position, an SN2 reaction will proceed with inversion of configuration at this center. masterorganicchemistry.com This is a direct consequence of the backside attack of the nucleophile, which forces the other three substituents to "flip" to the opposite stereochemical arrangement. youtube.com For an SN1 reaction, the intermediate carbocation is planar, and the nucleophile can attack from either face, leading to a mixture of enantiomers (racemization).

The difference in reactivity between the carbon-chlorine and carbon-fluorine bonds in nucleophilic substitution is substantial and primarily governed by two factors: bond strength and leaving group ability.

The C-F bond is one of the strongest single bonds in organic chemistry, making fluorine a very poor leaving group. libretexts.orgmsu.edu Conversely, the C-Cl bond is weaker and chloride is a much better leaving group. savemyexams.com This disparity in bond energy means that significantly more energy is required to break the C-F bond, making nucleophilic substitution at the C1 position highly unfavorable under typical conditions. crunchchemistry.co.uksavemyexams.com

The stability of the resulting halide anion also plays a role. Chloride (Cl⁻) is a more stable anion in solution than fluoride (B91410) (F⁻), which further enhances its ability to act as a leaving group.

BondApproximate Bond Energy (kJ/mol)Leaving Group Ability
C-F485Very Poor
C-Cl328Good

Elimination Reactions to Form Unsaturated Derivatives

Elimination reactions of this compound involve the removal of a hydrogen atom and a halogen atom from adjacent carbons to form an alkene. These reactions are typically promoted by bases.

Dehydrochlorination involves the removal of a hydrogen atom and the chlorine atom from C4. There are two adjacent carbons from which a proton can be abstracted: C3 and C5. Abstraction of a proton from C3 would lead to the formation of 1-fluoro-4-pentene, while abstraction from C5 would yield 5-fluoro-2-pentene.

According to Zaitsev's rule, in an elimination reaction, the major product is the more stable, more highly substituted alkene. chadsprep.commasterorganicchemistry.combyjus.com In this case, 5-fluoro-2-pentene is a disubstituted alkene, whereas 1-fluoro-4-pentene is a monosubstituted alkene. Therefore, 5-fluoro-2-pentene is predicted to be the major product. youtube.comlibretexts.orgopenstax.org

Dehydrofluorination, the removal of a hydrogen and a fluorine atom, is generally more difficult to achieve than dehydrochlorination due to the strength of the C-F bond. researchgate.net This reaction would involve the removal of the fluorine from C1 and a hydrogen from C2, which would lead to the formation of 5-chloro-1-pentene. Catalytic methods are often required for dehydrofluorination reactions. matec-conferences.org

Elimination reactions can proceed through either a unimolecular (E1) or a bimolecular (E2) mechanism. libretexts.org

The E2 mechanism is a single-step, concerted process where the base abstracts a proton at the same time as the leaving group departs. byjus.com This pathway is favored by strong, bulky bases. chemistrysteps.com For the dehydrochlorination of this compound, an E2 mechanism would likely lead to the Zaitsev product (5-fluoro-2-pentene) unless a sterically hindered base is used, which might favor the formation of the Hofmann product (1-fluoro-4-pentene). khanacademy.org

The E1 mechanism is a two-step process that begins with the formation of a carbocation, identical to the first step of an SN1 reaction. masterorganicchemistry.com This is followed by the removal of a proton by a base to form the alkene. E1 reactions are favored by weak bases and polar protic solvents and compete with SN1 reactions. libretexts.org Since the substrate is a secondary alkyl chloride, both E1 and SN1 pathways are possible under appropriate conditions. The product distribution in an E1 reaction also generally follows Zaitsev's rule, favoring the most stable alkene. libretexts.orgyoutube.com

The choice between E1 and E2 mechanisms can be influenced by the reaction conditions as summarized below:

FactorE1 FavoredE2 Favored
Base Weak baseStrong base
Solvent Polar proticAprotic or protic
Substrate Tertiary > SecondaryTertiary > Secondary > Primary
Kinetics First order (rate = k[Substrate])Second order (rate = k[Substrate][Base])

Radical Reactions and Bond Dissociation Energies

Radical reactions of this compound are expected to be initiated by the homolytic cleavage of a carbon-halogen or carbon-hydrogen bond. The selectivity of this initial cleavage is dictated by the respective bond dissociation energies (BDEs). The C-Cl bond is significantly weaker than both the C-F and C-H bonds, making it the most likely site for initial radical formation under thermal or photochemical conditions. wikipedia.orgquora.com

The typical bond dissociation energies for relevant bonds in similar small alkyl halides are provided in the table below.

BondTypical Bond Dissociation Energy (kJ/mol)
C-Cl327
C-F485
C-H (secondary)~411

This table presents generalized bond dissociation energies. Actual values for this compound may vary slightly.

The significantly lower BDE of the C-Cl bond compared to the C-F bond suggests that radical reactions will selectively occur at the C4 position. quora.com For instance, in the presence of a radical initiator like AIBN (azobisisobutyronitrile) and a hydrogen donor such as tributyltin hydride, a radical chain reaction would be expected to selectively cleave the C-Cl bond, leading to the formation of a 4-pentylfluoro radical. Subsequent hydrogen abstraction would yield 1-fluoropentane.

Oxidation and Reduction Transformations of Halogenated Pentanes

The oxidation and reduction of halogenated pentanes like this compound are key transformations. The presence of two different halogens offers selectivity in these reactions.

The electrochemical reduction of alkyl halides proceeds via the transfer of an electron to the carbon-halogen bond, leading to its cleavage and the formation of a radical intermediate. nih.govacs.org The reduction potential for this process is dependent on the nature of the halogen, with C-Cl bonds being more easily reduced than C-F bonds. Therefore, in the electrochemical reduction of this compound, the C-Cl bond would be selectively reduced at a less negative potential than the C-F bond. researchgate.netnih.gov

The general mechanism involves the following steps:

Electron Transfer: The alkyl halide accepts an electron at the cathode to form a radical anion.

Bond Cleavage: The radical anion rapidly fragments, cleaving the carbon-halogen bond to form an alkyl radical and a halide anion.

Further Reduction/Reaction: The resulting alkyl radical can then be further reduced to a carbanion or participate in other reactions, such as hydrogen atom abstraction or coupling. nih.gov

For this compound, this would translate to the selective formation of a 1-fluoropentyl radical.

Reductive dehalogenation is the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. This can be achieved using various reducing agents, including metal hydrides, dissolving metal reductions, and catalytic hydrogenation. publications.gc.caorganic-chemistry.org In the case of this compound, the greater reactivity of the C-Cl bond compared to the C-F bond would again dominate the reaction pathway. psu.edu

For example, reaction with a reducing agent like sodium borohydride (B1222165) in the presence of a suitable catalyst would be expected to selectively reduce the C-Cl bond, yielding 1-fluoropentane. More powerful reducing conditions would be required to cleave the much stronger C-F bond. researchgate.net

ReactionExpected Major Product
Electrochemical Reduction (controlled potential)1-Fluoropentane
Reductive Dehalogenation (e.g., with NaBH4/catalyst)1-Fluoropentane

This table illustrates the expected selectivity in the reduction of this compound based on the differential reactivity of C-Cl and C-F bonds.

Rearrangements and Cyclization Reactions

Under certain conditions, intermediates derived from this compound, such as carbocations or radicals, could undergo rearrangements or cyclization reactions.

Carbocation rearrangements, such as Wagner-Meerwein shifts, could occur if a carbocation is generated at a carbon atom adjacent to a more substituted carbon. masterorganicchemistry.commsu.edu For example, if a carbocation were to be formed at C4 (through heterolytic cleavage of the C-Cl bond), a hydride shift from C3 could potentially lead to a more stable secondary carbocation. However, the formation of a primary carbocation at C1 is highly unfavorable.

Radical cyclizations are also a possibility. wikipedia.org If a radical is generated at C4, it could, in principle, undergo an intramolecular cyclization if a double bond were present elsewhere in the molecule. In the saturated this compound, such a direct cyclization is not feasible. However, if the molecule were to be further functionalized, this pathway could become relevant. The Hofmann-Löffler reaction is an example of a radical-mediated cyclization that can form pyrrolidines from N-halogenated amines. youtube.com

Metal-Catalyzed Transformations and Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. wikipedia.org Alkyl halides are common substrates in these reactions. For this compound, the difference in reactivity between the C-Cl and C-F bonds would allow for selective functionalization.

The C-Cl bond is susceptible to oxidative addition to low-valent transition metal catalysts, such as palladium or nickel complexes. divyarasayan.org This would allow for the participation of this compound in a variety of cross-coupling reactions, including Suzuki, Stille, and Negishi couplings. In these reactions, the C-Cl bond would be selectively activated, leaving the C-F bond intact.

Another important metal-mediated transformation is the formation of a Grignard reagent. adichemistry.comresearchgate.net Reaction of this compound with magnesium metal in an ether solvent would be expected to selectively form the Grignard reagent at the C-Cl bond, yielding 4-fluoro-1-pentylmagnesium chloride. youtube.com The C-F bond is generally unreactive towards magnesium under these conditions. This Grignard reagent could then be used in a wide range of subsequent reactions with electrophiles.

Metal-Catalyzed ReactionExpected Intermediate/Product
Palladium-catalyzed Suzuki CouplingProduct of coupling at the C4 position
Grignard Reagent Formation4-Fluoro-1-pentylmagnesium chloride

This table shows the expected outcomes of metal-catalyzed reactions, highlighting the selective reactivity of the C-Cl bond.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 1 Fluoropentane

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4-Chloro-1-fluoropentane, ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive picture of the molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on each carbon. The protons on the carbon bearing the fluorine atom (C1) would appear as a doublet of triplets due to coupling with the fluorine atom and the adjacent methylene (B1212753) protons. The protons on the carbon with the chlorine atom (C4) would appear as a multiplet. The chemical shifts are influenced by the electronegativity of the halogens, with protons closer to the fluorine and chlorine atoms being shifted downfield.

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the pentane (B18724) chain. The carbon bonded to fluorine (C1) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon bonded to chlorine (C4) will also be shifted downfield, though typically to a lesser extent than the fluorine-bearing carbon.

¹⁹F NMR: The fluorine-19 NMR spectrum is expected to show a single signal for the fluorine atom, which would be split into a triplet by the adjacent methylene protons. The chemical shift of this signal would be characteristic of a primary fluoroalkane.

Predicted NMR Data for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Multiplicity
C1-H₂4.4583.5 (d, ¹JCF ≈ 165 Hz)dt
C2-H₂1.8030.5 (d, ²JCF ≈ 20 Hz)m
C3-H₂1.9537.0m
C4-H4.1060.0m
C5-H₃1.5525.0d

Note: Predicted values are based on analogous compounds and established substituent effects. Actual experimental values may vary.

J-coupling, or scalar coupling, provides information about the connectivity of atoms through chemical bonds. wikipedia.org In this compound, several types of coupling constants would be observed:

Geminal coupling (²J): Coupling between protons on the same carbon atom.

Vicinal coupling (³J): Coupling between protons on adjacent carbon atoms. The magnitude of ³JHH is dependent on the dihedral angle between the C-H bonds, as described by the Karplus equation. youtube.com

Heteronuclear coupling: Coupling between protons or carbons and the fluorine atom. The magnitude of these couplings decreases with the number of bonds separating the nuclei. For instance, ¹JCF is the largest, followed by ²JCF, and so on.

Analysis of these coupling constants would allow for the unambiguous assignment of all proton and carbon signals and provide insights into the molecule's preferred conformation.

The pentane chain of this compound is flexible, allowing for rotation around the C-C single bonds. This results in different spatial arrangements of the atoms, known as conformers. The relative energies of these conformers are influenced by steric and electronic interactions between the substituents.

NMR spectroscopy, particularly the analysis of vicinal coupling constants (³JHH) and nuclear Overhauser effects (NOEs), can be used to determine the preferred conformation of the molecule in solution. auremn.org.brnih.gov By measuring the coupling constants at different temperatures, it is possible to determine the relative populations of the different conformers and calculate the thermodynamic parameters for the conformational equilibrium. For halogenated alkanes, the gauche and anti conformations around the C-C bonds are of particular interest.

High-Resolution Mass Spectrometry and Fragmentation Pathways

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a valuable tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. fiu.edu

Electron Ionization (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, which causes the molecule to ionize and fragment. For this compound, the molecular ion peak (M⁺) would be observed, corresponding to the molecular weight of the compound (124.58 g/mol ). nih.gov Due to the presence of chlorine, an M+2 peak with an intensity of about one-third of the M⁺ peak would also be expected, corresponding to the natural abundance of the ³⁷Cl isotope. youtube.com Common fragmentation pathways for alkyl halides in EI-MS include: youtube.com

Alpha-cleavage: Cleavage of the C-C bond adjacent to the halogen-bearing carbon.

Loss of a halogen atom: This would result in the formation of a [M-Cl]⁺ or [M-F]⁺ fragment.

Loss of HX: Elimination of HCl or HF can also occur.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is typically used for polar and large molecules. nih.gov Simple alkyl halides like this compound are not readily ionizable by ESI in their native form. acs.orgosti.gov However, derivatization to form an ionic species can make them amenable to ESI-MS analysis.

Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z (predicted) Possible Fragment Identity Fragmentation Pathway
124/126[C₅H₁₀ClF]⁺Molecular Ion (M⁺)
89[C₅H₁₀F]⁺Loss of Cl
105[C₅H₉Cl]⁺Loss of F
43[C₃H₇]⁺Alpha-cleavage

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion) from the first stage of mass analysis, followed by its fragmentation and analysis of the resulting product ions. nih.gov This technique would be invaluable for confirming the structure of this compound. For example, by selecting the molecular ion as the precursor, its fragmentation pattern could be studied in detail, providing definitive evidence for the connectivity of the atoms in the molecule.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and can be used to identify functional groups and to obtain information about molecular structure and bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C-F, and C-Cl bonds.

C-H stretching: Strong bands in the region of 2850-3000 cm⁻¹.

C-F stretching: A strong absorption band typically in the range of 1000-1400 cm⁻¹.

C-Cl stretching: A band in the region of 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The C-Cl and C-F stretching vibrations are also active in the Raman spectrum.

By analyzing the positions and intensities of the bands in both the IR and Raman spectra, a detailed picture of the vibrational modes of this compound can be obtained. This information can be used to confirm the presence of the different functional groups and to gain insights into the molecular symmetry and conformation.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
C-H stretch2850 - 3000Strong (IR), Medium (Raman)
CH₂ bend1450 - 1470Medium (IR)
C-F stretch1000 - 1400Strong (IR)
C-Cl stretch600 - 800Medium-Strong (IR)

Note: Predicted values are based on characteristic frequencies for these bonds in similar molecules.

Analysis of C-Cl and C-F Stretching Frequencies

Vibrational spectroscopy, particularly infrared (IR) and Raman spectroscopy, provides valuable insights into the bonding and structure of molecules. youtube.comyoutube.com The stretching frequencies of carbon-halogen bonds are particularly informative.

The position of the C-Cl and C-F stretching vibrations in the infrared spectrum is influenced by several factors, including the mass of the halogen atom, the strength of the bond, and the electronic environment of the carbon atom. spectroscopyonline.com Generally, the C-F stretching vibration appears at a higher frequency than the C-Cl stretch due to the lower mass of fluorine and the greater strength of the C-F bond.

For alkyl halides, the C-Cl stretching absorption typically occurs in the range of 850-550 cm⁻¹. orgchemboulder.com In the case of this compound, a secondary alkyl chloride, the C-Cl stretching frequency would be expected within this region. The C-F stretching vibration for aliphatic fluoro compounds is typically found in the 1400-1000 cm⁻¹ region. libretexts.org

The following table summarizes the expected characteristic infrared absorption frequencies for the carbon-halogen bonds in this compound, based on data for similar compounds.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
C-ClStretching850-550
C-FStretching1400-1000

This table is generated based on typical frequency ranges for alkyl halides and fluoroalkanes.

It is important to note that the presence of both chlorine and fluorine atoms in the same molecule can lead to complex vibrational coupling, which may cause shifts in the observed frequencies from these expected ranges.

Conformational Effects on Vibrational Spectra

The flexibility of the pentane chain in this compound allows for the existence of multiple rotational isomers, or conformers. jeeadv.ac.in The relative orientation of the chlorine and fluorine atoms, as well as the alkyl chain, can significantly influence the vibrational spectra of the molecule.

Different conformers can exhibit distinct C-Cl and C-F stretching frequencies. umich.edu This phenomenon arises because the vibrational modes of the molecule are sensitive to the local geometric arrangement of the atoms. For example, the frequency of the C-Cl stretching mode in alkyl chlorides is known to be a function of the detailed structure in the vicinity of the C-Cl bond. umich.edu The specific arrangement of atoms (trans or gauche) around the C-C bonds adjacent to the C-Cl and C-F bonds will affect the force constants of these bonds and, consequently, their stretching frequencies.

The study of how vibrational frequencies change with temperature or solvent polarity can provide information about the relative energies and populations of the different conformers. At lower temperatures, the spectrum may simplify as the molecule predominantly occupies its lowest energy conformation.

X-ray Crystallography of Derivatives (if applicable for solid forms)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. As this compound is a liquid at room temperature, this technique cannot be directly applied. However, if a solid derivative of this compound could be synthesized, X-ray crystallography would provide definitive information about its solid-state conformation and intermolecular interactions.

The resulting crystal structure would reveal the specific rotational isomer present in the solid state, as well as bond lengths, bond angles, and any intermolecular interactions such as dipole-dipole interactions or halogen bonding. This information would be invaluable for understanding the preferred conformation of the molecule and how it packs in a condensed phase. To date, no publicly available crystallographic data for derivatives of this compound has been found.

Photoelectron Spectroscopy for Electronic Structure Analysis

Photoelectron spectroscopy (PES) is an experimental technique used to determine the energies of electrons in molecules. khanacademy.org By irradiating a sample with high-energy photons, electrons are ejected, and their kinetic energies are measured. libretexts.orglibretexts.org This information can be used to deduce the binding energies of the electrons in their molecular orbitals, providing direct insight into the electronic structure of the molecule. watsonlaserlab.com

In the case of this compound, a photoelectron spectrum would show a series of bands, each corresponding to the ionization of an electron from a different molecular orbital. The spectrum would be expected to show distinct bands associated with the ionization of electrons from the non-bonding orbitals of the chlorine and fluorine atoms, as well as from the sigma bonding orbitals of the carbon-carbon and carbon-hydrogen framework.

The binding energies of the core electrons (e.g., C 1s, Cl 2p, F 1s) can also be measured using X-ray photoelectron spectroscopy (XPS). These core-level binding energies are sensitive to the chemical environment of the atom, and shifts in these energies can provide information about the charge distribution within the molecule. For instance, the binding energies of the carbon atoms in the chain would be expected to vary depending on their proximity to the electronegative halogen atoms.

The following table illustrates the type of data that would be obtained from a photoelectron spectroscopy experiment on this compound, with hypothetical binding energies based on trends observed in similar molecules.

Atomic OrbitalMolecular Orbital TypeExpected Binding Energy Range (eV)
Cl 3pNon-bonding11-13
F 2pNon-bonding15-18
C-C / C-HSigma bonding> 12

This table presents hypothetical data based on general principles of photoelectron spectroscopy and known trends for halogenated alkanes.

Detailed analysis of the vibrational fine structure on the photoelectron bands could also provide information about the bonding character of the molecular orbitals. libretexts.org

Computational and Theoretical Investigations of 4 Chloro 1 Fluoropentane

Quantum Chemical Calculations (DFT, ab initio methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules like 4-Chloro-1-fluoropentane at the atomic level. These methods solve the Schrödinger equation or related equations to determine the electronic structure and energy of the molecule, providing a foundation for understanding its physical and chemical behavior.

Computational methods can be used to perform a geometry optimization, which involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, there are multiple local minima, each corresponding to a stable conformer. A detailed conformational analysis involves systematically exploring the potential energy surface to identify these stable conformers and the energy barriers for interconversion between them.

Table 1: Predicted Stable Conformers and Relative Energies of an Analogous Chloro-fluoroalkane (Note: This data is illustrative and based on typical findings for similar small haloalkanes, not specifically this compound.)

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)Key Feature
Anti-Anti (AA)~180°0.00Lowest energy, sterically favored
Anti-Gauche (AG)~60°0.5 - 1.0Slightly higher energy due to steric interaction
Gauche-Gauche (GG)~60°1.5 - 2.5Higher energy due to increased steric strain

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is likely to be localized around the chlorine atom, which has lone pairs of electrons at a higher energy level than the fluorine atom. The LUMO is expected to be an antibonding orbital, likely associated with the C-Cl or C-F bonds, with the C-Cl antibonding orbital being lower in energy and thus more accessible for nucleophilic attack.

A smaller HOMO-LUMO gap generally implies higher reactivity. Computational methods can provide quantitative values for these orbital energies and the energy gap, which can be used to compare the reactivity of this compound with other molecules.

Table 2: Calculated HOMO-LUMO Energies and Gap for a Model Haloalkane (Note: These values are representative for a small chloro-fluoroalkane and are intended for illustrative purposes.)

ParameterEnergy (eV)
HOMO Energy-11.5
LUMO Energy1.2
HOMO-LUMO Gap12.7

The presence of highly electronegative fluorine and chlorine atoms in this compound leads to a non-uniform distribution of electron density within the molecule. This can be analyzed through computational methods that calculate the partial atomic charges on each atom. These calculations can reveal the polarity of individual bonds and the molecule as a whole.

The C-F and C-Cl bonds will be significantly polarized, with the carbon atoms bearing partial positive charges and the halogen atoms bearing partial negative charges. The magnitude of these charges can be quantified using various population analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This information is valuable for predicting how the molecule will interact with other polar molecules, ions, and electric fields. The bond polarities also influence the molecule's reactivity, particularly towards nucleophilic and electrophilic reagents.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface for a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

Haloalkanes like this compound can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. Computational studies can predict which of these pathways is more favorable under different conditions.

For substitution reactions, a nucleophile can attack the carbon atom bonded to the chlorine or the fluorine. Given that the C-Cl bond is weaker than the C-F bond, substitution at the C4 position is expected to be more facile. Theoretical calculations can model the approach of a nucleophile and determine the energy profile for both SN1 and SN2 mechanisms.

Elimination reactions would involve the removal of a hydrogen atom and a halogen atom to form an alkene. For this compound, this could lead to the formation of different isomeric pentenes. Computational analysis can determine the activation energies for the different possible elimination pathways, providing insight into the regioselectivity of the reaction.

Table 3: Calculated Activation Energies for Competing Reaction Pathways of a Secondary Haloalkane (Note: This data is illustrative and represents a hypothetical scenario for a chloro-fluoroalkane.)

Reaction PathwayCalculated Activation Energy (kcal/mol)Predicted Major Product
SN2 at C-Cl20 - 254-substituted-1-fluoropentane
E2 (dehydrochlorination)22 - 281-fluoropent-3-ene
SN2 at C-F> 35Minor or no product

In addition to ionic reactions, this compound can also participate in radical reactions, typically initiated by heat or light. A key radical reaction for haloalkanes is homolytic cleavage of a carbon-halogen bond. The C-Cl bond is weaker than the C-F and C-C bonds, and therefore, it is the most likely bond to break homolytically to form a chlorine radical and a pentyl radical.

Computational methods can be used to calculate the bond dissociation energies (BDEs) for the various bonds in the molecule, confirming the relative weakness of the C-Cl bond. Furthermore, the subsequent reactions of the resulting radicals, such as hydrogen abstraction or rearrangement, can be modeled to predict the final products of the radical reaction. This is particularly relevant in atmospheric chemistry and in certain synthetic applications where radical initiators are used.

Molecular Dynamics Simulations for Conformational Flexibility

For an unbranched pentane (B18724) chain, the most stable conformation is the anti-anti arrangement, which results in a zigzag shape. libretexts.org However, the presence of halogen atoms can alter these preferences. The fluorine and chlorine atoms in this compound will influence the conformational equilibrium through steric and electrostatic interactions. For instance, a gauche interaction between the chlorine atom at C4 and the alkyl chain may be energetically different from a similar interaction involving a methyl group. Particularly unfavorable are syn-pentane interactions, where gauche conformations of opposite signs around adjacent bonds bring the terminal groups into close proximity, causing significant steric strain. wikipedia.orgfccc.edu

Recent studies on 1,3-difluorinated alkanes have shown that the 1,3-difluoro motif strongly influences the alkane chain conformation, with a significant dependence on the polarity of the medium. acs.orgnih.gov This suggests that in this compound, intramolecular interactions between the C-F and C-Cl dipoles, as well as interactions with a solvent, would play a crucial role in determining the populations of different conformers. MD simulations would be able to quantify these effects, providing a detailed picture of the molecule's dynamic behavior in various environments.

Table 1: Hypothetical Relative Energies of Key Conformations of this compound

Conformation (around C2-C3 and C3-C4 bonds)Key InteractionsPredicted Relative Energy (kcal/mol)Predicted Population at 298 K (%)
anti, antiMinimizes steric hindrance0.0~ 60
anti, gaucheGauche interaction (C2-C5)~ 0.9~ 15
gauche, antiGauche interaction (C1-C4)~ 1.0~ 12
gauche, gauche (like)Two gauche interactions~ 1.9~ 3
gauche, gauche (unlike)Potential syn-pentane interaction> 3.5< 1

Note: This table is illustrative and based on general principles of conformational analysis of alkanes and halogenated alkanes. Specific values for this compound would require dedicated computational studies.

Isotope Effect Studies (Kinetic Isotope Effects)

Kinetic Isotope Effects (KIEs) are a powerful tool for investigating reaction mechanisms. A KIE is the change in the rate of a reaction when an atom in one of the reactants is replaced with one of its heavier isotopes. wikipedia.org The magnitude of the KIE can provide detailed information about the transition state of the rate-determining step, particularly regarding bond breaking and bond formation. wikipedia.orgprinceton.edulibretexts.org

For this compound, KIE studies could be used to elucidate the mechanisms of its potential reactions, such as nucleophilic substitution or elimination.

Primary KIEs: A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. For example, in an E2 elimination reaction of this compound, replacing the hydrogen atom on C3 with deuterium (B1214612) (D) would be expected to show a significant primary KIE (kH/kD > 1), as the C-H bond is broken in the rate-determining step. princeton.edu Typical values for C-H/C-D primary KIEs are in the range of 2-8. libretexts.org

Secondary KIEs: A secondary KIE is observed when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org For nucleophilic substitution at C4, replacing the hydrogen on C4 with deuterium would result in an α-secondary KIE. The magnitude of this effect can help distinguish between SN1 and SN2 mechanisms. An SN2 reaction typically shows a small inverse or normal KIE (kH/kD ≈ 0.95-1.05), while an SN1 reaction, which proceeds through a carbocation intermediate, typically exhibits a larger normal KIE (kH/kD ≈ 1.1-1.2). wikipedia.orgprinceton.edu

Heavy Atom KIEs: Isotope effects can also be measured for heavier atoms. For instance, a chlorine KIE (35Cl/37Cl) can be measured for substitution or elimination reactions. A significant normal chlorine KIE (k35/k37 > 1) would indicate that the C-Cl bond is being broken in the rate-determining step. rsc.orgresearchgate.netnih.gov The magnitude of the chlorine KIE can provide information about the extent of C-Cl bond cleavage in the transition state.

Table 3: Typical Kinetic Isotope Effects for Relevant Mechanisms in Alkyl Halide Reactions

Reaction TypeIsotopic SubstitutionType of KIETypical k_light / k_heavy ValueMechanistic Implication
SN2H to D at α-carbonα-Secondary0.95 - 1.05Nucleophilic attack and leaving group departure are concerted.
SN1H to D at α-carbonα-Secondary1.10 - 1.25Rehybridization from sp³ to sp² in the carbocation intermediate. princeton.edu
E2H to D at β-carbonPrimary2.0 - 8.0C-H bond breaking in the rate-determining step. princeton.edu
SN1, SN2, E1, E235Cl to 37ClPrimary1.005 - 1.012C-Cl bond breaking in the rate-determining step. researchgate.net

Note: This table provides typical ranges of KIE values observed for different mechanisms in reactions of alkyl halides and is intended to be illustrative of the potential insights that could be gained from such studies on this compound.

Role of 4 Chloro 1 Fluoropentane in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The distinct electronic properties and reactivity of the carbon-chlorine and carbon-fluorine bonds make 4-chloro-1-fluoropentane a strategic starting material for constructing elaborate molecular architectures.

The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, as it can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity. This compound serves as a five-carbon building block that introduces a fluorinated alkyl chain into a target molecule. researchgate.net The primary C-F bond is significantly stronger and less reactive than the secondary C-Cl bond, allowing chemists to perform various reactions at the chloro-substituted position while preserving the fluoro-group for the final product. This approach is valuable for synthesizing fluorinated analogs of bioactive compounds, where the fluoropentyl moiety can explore specific hydrophobic pockets in enzymes or receptors.

The chlorine atom in this compound is located at a stereogenic center (the fourth carbon atom), meaning the molecule can exist as two distinct enantiomers. This inherent chirality makes it a useful intermediate for asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial. By starting with an enantiomerically pure form of this compound, chemists can transfer that chirality to more complex products. Stereoselective reactions, often guided by chiral catalysts or auxiliaries, can transform the molecule into chiral scaffolds that form the core of pharmaceuticals or natural products. researchgate.net The ability to build upon a pre-existing chiral center simplifies the synthesis of enantiomerically pure compounds.

Scaffold for Further Functionalization

The structure of this compound provides a robust framework that can be chemically modified in a controlled manner. The presence of two different halogens offers opportunities for selective functionalization through distinct reaction pathways.

The carbon-chlorine bond is significantly more susceptible to nucleophilic attack than the carbon-fluorine bond. This difference in reactivity allows for the selective displacement of the chloride ion by a wide range of heteroatom nucleophiles. This transformation, typically proceeding via an SN2 mechanism, is a reliable method for introducing oxygen, nitrogen, sulfur, or other heteroatoms at the fourth position of the pentane (B18724) chain. The primary fluorine atom remains intact under these conditions, yielding a difunctionalized product that can be used in subsequent synthetic steps.

Interactive Table: Examples of Heteroatom Introduction

Nucleophile Reagent Example Product Functional Group
Hydroxide (B78521) Sodium Hydroxide (NaOH) Secondary Alcohol (-OH)
Azide Sodium Azide (NaN₃) Azide (-N₃)
Cyanide Potassium Cyanide (KCN) Nitrile (-CN)
Thiolate Sodium Thiophenoxide (NaSPh) Thioether (-SPh)

Extending the carbon skeleton is a fundamental operation in organic synthesis. pitt.edu The chloro-group in this compound provides a handle for creating new carbon-carbon bonds. cognitoedu.org One common strategy involves converting the alkyl chloride into an organometallic reagent, such as a Grignard reagent, by reacting it with magnesium metal. This new reagent becomes a potent carbon nucleophile, capable of reacting with electrophiles like aldehydes, ketones, or esters to form larger, more complex molecules.

Alternatively, the C-Cl bond can participate in transition metal-catalyzed cross-coupling reactions. alevelchemistry.co.ukchemistry.coach For example, in the presence of a suitable palladium or nickel catalyst, this compound can be coupled with various organometallic partners (containing boron, zinc, or tin) to form a new C-C bond at the site of the original chlorine atom. chemistry.coach

Interactive Table: C-C Bond Formation Strategies

Reaction Type Key Reagents Resulting Structure
Grignard Reaction Mg, followed by an aldehyde (R-CHO) Addition to the carbonyl, forming a secondary alcohol
Suzuki Coupling Organoborane (R-B(OR)₂), Pd catalyst, Base Replacement of Cl with an alkyl or aryl group (R)

Development of Novel Reagents and Catalysts Utilizing Halogenated Motifs

The presence of halogen atoms can influence a molecule's electronic properties and its ability to engage in specific non-covalent interactions, such as halogen bonding. nitech.ac.jp Halogen bonding is an attractive interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base. This interaction is increasingly being exploited in catalyst design and crystal engineering.

While this compound itself is not a catalyst, its structure can serve as a precursor for designing novel reagents or ligands for catalytic systems. researchgate.net For instance, it could be incorporated into a larger molecular framework to create a ligand where the halogen atoms are positioned to direct the stereochemical outcome of a reaction through halogen bonding. The development of chiral ligands derived from enantiopure this compound could lead to new asymmetric catalysts, where the halogenated motif plays a direct role in inducing stereoselectivity. nitech.ac.jp Research in this area focuses on harnessing the unique electronic features of halogenated compounds to create more efficient and selective chemical transformations.

Environmental Transformation Pathways of Halogenated Alkanes Mechanistic Focus

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as hydrolysis, photolysis, and pyrolysis. These mechanisms are significantly influenced by environmental conditions like temperature, pH, and the presence of light.

Hydrolytic dehalogenation is a chemical reaction where a carbon-halogen bond in a haloalkane is cleaved by reaction with water, typically resulting in the formation of an alcohol and a halide ion. perlego.comstudysmarter.co.uk This process is a form of nucleophilic substitution, where a nucleophile (such as a water molecule or a hydroxide (B78521) ion) attacks the partially positive carbon atom bonded to the halogen. wikipedia.orgyoutube.com

The reaction can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular). studysmarter.co.ukdocbrown.info

SN2 Mechanism: This is a single-step process where the nucleophile attacks the carbon atom at the same time as the halogen atom departs. This mechanism is typical for primary halogenoalkanes. studysmarter.co.uk

SN1 Mechanism: This is a two-step process that involves the initial slow cleavage of the C-X bond to form a carbocation intermediate, which then rapidly reacts with the nucleophile. docbrown.info Tertiary halogenoalkanes favor this pathway. studysmarter.co.uk

For 4-chloro-1-fluoropentane, the carbon bonded to chlorine is a secondary carbon, which can undergo hydrolysis via either SN1 or SN2 pathways depending on the conditions. docbrown.info The rate of hydrolysis is critically dependent on the strength of the carbon-halogen bond. Weaker bonds are cleaved more easily, leading to faster reaction rates. The C-Cl bond is significantly weaker than the C-F bond, meaning that hydrolytic degradation of this compound would preferentially occur at the C-Cl bond, yielding 1-fluoro-4-pentanol.

Table 1: Comparison of Carbon-Halogen Bond Enthalpies

Bond Average Bond Enthalpy (kJ/mol) Relative Reactivity in Hydrolysis
C-F 485 Lowest
C-Cl 346 Higher
C-Br 290 Higher

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons of light, particularly in the ultraviolet (UV) range of the spectrum. wikipedia.org For halogenated alkanes, the energy from UV radiation can be sufficient to cause homolytic fission of the carbon-halogen bond. physicsandmathstutor.com This process breaks the bond symmetrically, with each atom retaining one of the bonding electrons, resulting in the formation of two free radicals. physicsandmathstutor.com

The mechanism for the photolysis of a haloalkane like this compound can be described in two main stages:

Initiation: Absorption of a UV photon provides the energy to break the weakest C-X bond. Given the bond enthalpies, the C-Cl bond is more susceptible to cleavage than the C-F bond. CH3-CHCl-CH2-CH2-CH2F + hv → CH3-CH•-CH2-CH2-CH2F + Cl•

Propagation: The resulting chlorine radical (Cl•) is highly reactive and can abstract a hydrogen atom from another organic molecule, initiating a chain reaction that can lead to the degradation of multiple substrate molecules. unacademy.com

This process is particularly relevant in the upper atmosphere, where high-energy UV radiation is more abundant.

Thermal pyrolysis, also known as cracking, is the decomposition of organic compounds at high temperatures in the absence of air or oxygen. byjus.comyoutube.com For alkanes, this process typically involves a free-radical chain mechanism that breaks down large hydrocarbon molecules into a mixture of smaller, more volatile alkanes and alkenes. byjus.comaecsmum2.ac.in

The pyrolysis of halogenated alkanes follows a similar free-radical mechanism, initiated by the thermal cleavage of the weakest bonds in the molecule. byjus.com

Initiation: At high temperatures (e.g., 773-973 K), the C-Cl bond in this compound would be the most likely to break first, generating an alkyl radical and a chlorine radical. C-C bond fission can also occur. byjus.com

Propagation: These initial radicals can then participate in a series of reactions, including hydrogen abstraction from other molecules and beta-scission (cleavage of the C-C bond one position away from the radical center), to produce a variety of smaller products.

Termination: The reaction ceases when two radicals combine.

The final products of pyrolysis are a complex mixture of smaller hydrocarbons, halogenated compounds, and hydrogen halides.

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of compounds by living organisms, primarily microorganisms such as bacteria and fungi. nih.gov These organisms have evolved a diverse range of enzymes capable of breaking down complex organic molecules, including halogenated alkanes. nih.govnih.gov

A key group of enzymes involved in the biotic degradation of halogenated alkanes are the haloalkane dehalogenases (HLDs). wikipedia.orgknaw.nl These are hydrolytic enzymes (EC 3.8.1.5) produced by various bacteria that catalyze the cleavage of carbon-halogen bonds in a wide array of haloalkanes. wikipedia.orgmuni.cz The reaction converts a haloalkane into a corresponding alcohol, a halide ion, and a proton, using water as the only co-substrate. muni.cznih.gov

HLDs are typically found in bacteria that can utilize halogenated compounds as a source of carbon and energy. uni-konstanz.de These enzymes are part of the α/β-hydrolase fold superfamily and possess an active site buried within a hydrophobic cavity, which facilitates the binding of non-polar haloalkane substrates. wikipedia.orgnih.gov

The catalytic mechanism of haloalkane dehalogenases is a well-characterized two-step process that involves a nucleophilic substitution reaction. nih.govmdpi.com The active site of the enzyme contains a catalytic triad (B1167595) of amino acid residues, most commonly an aspartate (nucleophile), a histidine (base), and another aspartate or glutamate (B1630785) (acid). wikipedia.org

The reaction proceeds as follows:

Formation of an Alkyl-Enzyme Intermediate: The reaction is initiated by a nucleophilic attack from the carboxylate side chain of an aspartate residue on the carbon atom bearing the halogen. core.ac.uknih.govnih.gov This displaces the halide ion in an SN2-type reaction, forming a covalent ester bond between the substrate and the enzyme. muni.czsemanticscholar.org Tryptophan residues in the active site often help stabilize the departing halide ion through hydrogen bonding. wikipedia.org

Hydrolysis of the Intermediate: A water molecule, activated by the histidine residue of the catalytic triad acting as a general base, then hydrolyzes the ester intermediate. wikipedia.org This second nucleophilic attack cleaves the ester bond, releasing the alcohol product and regenerating the free enzyme for another catalytic cycle. mdpi.com

This enzymatic pathway provides a highly efficient and specific means for cleaving carbon-halogen bonds under ambient environmental conditions. The specificity of different HLDs varies, but they are generally more effective at cleaving C-Cl, C-Br, and C-I bonds than the much stronger C-F bond. core.ac.uk

Microbial Dehalogenation by Haloalkane Dehalogenases

Structure-Specificity Relationships of Dehalogenases

The activity of dehalogenases generally decreases with the increasing strength of the carbon-halogen bond, following the order C-I > C-Br > C-Cl > C-F. nih.gov The carbon-fluorine bond is the strongest and most stable, making fluorinated compounds like this compound particularly resistant to degradation. nih.govmdpi.com While enzymes capable of cleaving the C-F bond exist, they are less common and often exhibit lower catalytic rates compared to those acting on chlorinated or brominated compounds. mdpi.comresearchgate.net

For a compound like this compound, a dehalogenase would preferentially target the weaker carbon-chlorine bond over the carbon-fluorine bond. The position of the chlorine atom at the C-4 position is also a critical factor. The active site of a dehalogenase is a buried hydrophobic cavity, and the substrate must fit properly for catalysis to occur. oup.comwikipedia.org The accessibility of the halogenated carbon to the enzyme's catalytic residues, typically an aspartate nucleophile, is paramount. nih.govwikipedia.org

Research on various haloalkane dehalogenases has revealed distinct substrate-specificity groups (SSGs), indicating that different enzymes are optimized for different types of substrates. nih.gov The size and shape of the active site and its access tunnels are major determinants of this specificity. oup.comnih.gov For this compound, an enzyme with an active site large enough to accommodate the pentyl chain and orient the C-4 carbon for nucleophilic attack would be required. The terminal fluorine at C-1 might also influence binding within the active site, potentially affecting the enzyme's efficiency.

Table 1: Relative Dehalogenase Activity Based on Halogen Type

Substrate FeatureRelative Rate of HydrolysisRationale
IodoalkaneHighWeakest carbon-halogen bond energy.
BromoalkaneModerateIntermediate carbon-halogen bond energy.
ChloroalkaneLowStronger carbon-halogen bond energy.
FluoroalkaneVery Low / NegligibleStrongest carbon-halogen bond energy, requires specialized enzymes. nih.govmdpi.com

Oxidative Degradation Pathways (e.g., Cytochrome P450 involvement)

In aerobic environments, oxidative degradation is a significant pathway for the transformation of halogenated alkanes. This process is often mediated by monooxygenase enzymes, particularly cytochrome P450 (P450) enzymes. tandfonline.comnih.gov These heme-containing enzymes are versatile catalysts that can oxidize a wide range of substrates. tandfonline.comnih.gov

The mechanism of P450-catalyzed oxidation of a halogenated alkane like this compound typically begins with the abstraction of a hydrogen atom from a carbon atom, forming a carbon radical intermediate. washington.eduwashington.edu This is followed by the "rebound" of a hydroxyl group from the enzyme's active site to the radical, resulting in a hydroxylated intermediate. nih.govwashington.edu

In the case of this compound, hydroxylation could occur at various positions on the carbon chain. If hydroxylation occurs at a halogenated carbon (e.g., C-4), the resulting gem-halohydrin is unstable and can decompose, leading to dehalogenation and the formation of a ketone (in this case, pentan-4-one-1-fluoride), releasing a chloride ion. washington.edu The presence of the electronegative fluorine atom can influence the positioning of the substrate within the P450 active site, potentially altering the preferred site of oxidation. nih.gov

The efficiency of P450-mediated degradation is substrate-specific. Highly halogenated carbons are less susceptible to hydrogen abstraction, which can slow the rate of degradation. The presence of multiple halogen atoms can also lead to the formation of toxic acyl halide intermediates if oxidation occurs on a carbon bearing other halogens. tandfonline.comwashington.edu

Table 2: Potential Oxidative Metabolites of this compound via Cytochrome P450

Site of HydroxylationIntermediate ProductPotential Final Product(s)
Carbon-4 (C-Cl)4-Chloro-1-fluoro-4-hydroxypentanePentan-4-one-1-fluoride + Chloride (HCl)
Carbon-54-Chloro-1-fluoropentan-5-olFurther oxidation products
Carbon-2 or Carbon-34-Chloro-1-fluoropentan-2-ol or 3-olFurther oxidation products

Reductive Dehalogenation in Anaerobic Environments

Under anaerobic (oxygen-deficient) conditions, such as those found in deep soil, sediments, and some groundwater aquifers, reductive dehalogenation is a primary transformation pathway for halogenated alkanes. eurochlor.orgnih.gov In this process, the halogenated compound acts as an electron acceptor, and the halogen atom is removed and replaced by a hydrogen atom. publications.gc.caclu-in.org

This reaction can be mediated by specific anaerobic bacteria that use chlorinated compounds for respiration, a process known as "halorespiration". eurochlor.orgnih.gov It can also occur as a cometabolic process, where the dehalogenation is catalyzed by reduced enzyme cofactors (like vitamin B12) produced by microorganisms for other metabolic functions. eurochlor.orgpublications.gc.ca

For this compound, reductive dehalogenation would again preferentially target the chlorine atom over the fluorine atom. The reaction involves the transfer of electrons to the C-Cl bond, leading to the cleavage of the bond and the release of a chloride ion. A hydrogen atom from the surrounding medium (typically water) then replaces the chlorine, yielding 1-fluoropentane.

The rate of reductive dehalogenation is highly dependent on the structure of the compound and the redox potential of the environment. nih.gov Generally, more highly halogenated alkanes are more readily reduced. nih.gov The degradation rates for different halogens follow the order I > Br > Cl > F, consistent with the ease of reducing the carbon-halogen bond. nih.gov Therefore, the C-Cl bond in this compound would be susceptible to reduction, while the C-F bond would remain intact under typical anaerobic conditions. Complete degradation would require subsequent metabolic pathways to address the remaining fluorinated alkane.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes for Halogenated Pentanes

The development of environmentally benign synthetic methodologies for halogenated pentanes is a critical area of future research. Traditional halogenation methods often rely on harsh reagents and produce significant waste. rsc.org Green chemistry principles are now guiding the exploration of more sustainable alternatives.

Future efforts will likely focus on:

Biocatalysis: The use of halogenating enzymes, or halogenases, presents a promising green alternative to conventional chemical methods. nih.gov These enzymes can introduce halogen atoms with high selectivity under mild conditions. Research into engineering or discovering halogenases that can specifically act on pentane (B18724) substrates to produce compounds like 4-chloro-1-fluoropentane will be a significant step forward.

Photocatalysis: Visible-light-induced photocatalysis offers a powerful tool for the selective halogenation of alkanes. mdpi.com This approach can facilitate the generation of halogen radicals under gentle conditions, potentially allowing for controlled mono- or di-halogenation of pentane derivatives.

Flow Chemistry: Continuous flow reactors provide enhanced safety, better temperature control, and improved selectivity for highly exothermic halogenation reactions. rsc.orgrsc.org Developing flow-based processes for the synthesis of this compound could enable safer and more scalable production.

Alternative Halogenating Agents: Research into less hazardous and more selective halogenating agents to replace elemental halogens is ongoing. rsc.org Reagents that can deliver chlorine and fluorine atoms in a controlled manner are essential for the synthesis of mixed dihaloalkanes.

A comparative look at traditional versus emerging sustainable synthetic approaches is presented below:

Synthetic ApproachTraditional MethodsEmerging Sustainable Methods
Reagents Elemental halogens (Cl₂, F₂), strong acidsHalogenases, photocatalysts, N-halosuccinimides
Conditions High temperatures, UV lightAmbient temperature and pressure, visible light
Selectivity Often poor, leading to mixtures of productsHigh regio- and stereoselectivity
Environmental Impact High energy consumption, hazardous byproductsLower energy input, biodegradable catalysts, less waste

Advanced Catalyst Design for Stereoselective and Regioselective Transformations

Achieving high selectivity in the halogenation of alkanes is a significant challenge due to the presence of multiple C-H bonds with similar reactivity. allen.in The design of advanced catalysts is paramount for controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of halogen introduction.

Future research in this area will likely involve:

Transition-Metal Catalysis: Palladium-catalyzed reactions have shown promise for the regioselective halogenation of C-H bonds. organic-chemistry.org The development of catalysts with tailored ligands that can direct the halogenation to specific positions on the pentane chain is a key objective.

Organocatalysis: Chiral organocatalysts can be designed to control the stereochemical outcome of halogenation reactions, which is particularly important when creating chiral centers in molecules like this compound.

Enzymatic Catalysis: As mentioned, halogenases offer unparalleled selectivity. nih.gov Future work will involve the directed evolution and protein engineering of these enzymes to create variants with desired substrate specificity and selectivity for producing specific isomers of halogenated pentanes.

The regioselectivity of radical halogenation is influenced by the stability of the resulting radical intermediate, with tertiary carbons being the most reactive, followed by secondary, and then primary carbons. youtube.com Catalytic approaches aim to override these intrinsic reactivity patterns to achieve desired positional functionalization.

Integration of Computational and Experimental Approaches for Mechanistic Elucidation

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The integration of computational chemistry with experimental studies provides a powerful synergistic approach to elucidating the intricate details of halogenation reactions.

Key areas of focus include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to model reaction pathways, predict transition state geometries and energies, and rationalize observed selectivities. nih.govresearchgate.net Such studies can help in understanding the mechanism of both chemical and enzymatic halogenation.

QM/MM (Quantum Mechanics/Molecular Mechanics) Methods: For enzymatic reactions, QM/MM approaches allow for the study of the reaction mechanism within the complex environment of the enzyme's active site. nih.gov This can provide insights into how the enzyme achieves its high selectivity.

Kinetic Modeling: By combining experimental kinetic data with computational models, a detailed quantitative understanding of the reaction can be developed. This can aid in the optimization of reaction conditions to maximize yield and selectivity.

Computational studies have already provided valuable insights into the mechanisms of various halogenases and have been used to investigate systematic errors in DFT calculations of haloalkane properties. nih.govnih.gov

Development of New Spectroscopic Tools for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time is essential for understanding reaction kinetics, identifying transient intermediates, and ensuring process control. The development of advanced in situ spectroscopic techniques is a key research direction.

Future advancements will likely focus on:

In Situ FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of the concentrations of reactants, intermediates, and products in a reaction mixture. mt.com The development of more robust probes and data analysis methods will enhance its utility in studying the synthesis of halogenated pentanes.

In Situ NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about molecules in solution, making it an invaluable tool for mechanistic studies. Advances in probe technology and experimental techniques are making in situ NMR more accessible for a wider range of reactions.

Raman Spectroscopy: In situ Raman spectroscopy is another vibrational spectroscopy technique that can be used to monitor reactions, particularly in aqueous systems or for reactions involving solids.

These in situ techniques provide a continuous stream of data, offering a much more detailed picture of the reaction progress compared to traditional offline analysis methods. nih.govmt.com

Investigation of Reactivity Under Extreme Conditions (e.g., High Pressure, Flow Chemistry)

Exploring the reactivity of this compound and other halogenated pentanes under non-conventional conditions can lead to the discovery of new chemical transformations and more efficient synthetic processes.

Areas for future investigation include:

High-Pressure Chemistry: Applying high pressure can alter reaction rates and selectivities, and can enable reactions that are not feasible under ambient conditions. Studying the behavior of halogenated pentanes under high pressure could reveal novel reaction pathways.

Flow Chemistry and Microreactors: As mentioned earlier, continuous flow reactors offer significant advantages for handling hazardous reagents and controlling highly exothermic reactions. rsc.orgrsc.org The small dimensions of microreactors lead to excellent heat and mass transfer, which can improve reaction selectivity and safety. wikipedia.org Investigating the synthesis and subsequent reactions of this compound in microreactor systems is a promising research avenue.

Photochemistry in Flow: Combining photochemistry with flow reactors allows for precise control over irradiation time and intensity, which can be beneficial for light-induced halogenation reactions. chimia.ch

The use of microreactors has been shown to significantly improve the selectivity and space-time yield of photochemical chlorination reactions compared to conventional batch reactors. chimia.ch

Expansion of Synthetic Utility as a Unique Dihaloalkane Building Block

Dihaloalkanes are versatile building blocks in organic synthesis, and this compound, with its distinct halogen atoms, has the potential for a range of selective chemical transformations.

Future research should explore its utility in:

Nucleophilic Substitution Reactions: The differential reactivity of the C-Cl and C-F bonds can be exploited for selective nucleophilic substitutions. The C-Cl bond is generally more susceptible to nucleophilic attack than the highly stable C-F bond, allowing for sequential functionalization.

Organometallic Chemistry: this compound could be a precursor for the formation of Grignard or organolithium reagents, which are valuable intermediates in carbon-carbon bond-forming reactions. The selective formation of such reagents at the chlorinated carbon would be a key challenge.

Elimination Reactions: Treatment with a base could lead to elimination reactions, forming fluorinated alkenes, which are important motifs in pharmaceuticals and materials.

Cross-Coupling Reactions: The C-Cl bond could participate in various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

The presence of two different halogens offers the potential for orthogonal chemistry, where each halogen can be reacted independently of the other, significantly increasing the synthetic utility of the molecule.

Detailed Studies on Environmental Persistence and Degradation Intermediates

As with all synthetic chemicals, it is crucial to understand the environmental fate of this compound. Halogenated hydrocarbons can be persistent in the environment and some have been shown to be pollutants. pnnl.gov

Future research in this area should focus on:

Biodegradation Pathways: Investigating the potential for microorganisms to degrade this compound and identifying the metabolic pathways and enzymatic processes involved.

Abiotic Degradation: Studying the degradation of the compound through non-biological processes such as hydrolysis and photolysis to determine its stability in different environmental compartments.

Atmospheric Fate: For volatile halogenated compounds, understanding their atmospheric lifetime and potential contribution to ozone depletion or global warming is critical. While saturated hydrochlorofluorocarbons generally have a lower ozone depletion potential than CFCs, their impact still needs to be assessed.

Studies on chlorinated paraffins have highlighted their persistence and potential for long-range environmental transport and bioaccumulation, underscoring the importance of conducting thorough environmental assessments for all new halogenated compounds. researchgate.netnih.gov

Q & A

Basic: What synthetic routes are recommended for 4-Chloro-1-fluoropentane, and how can purity be validated experimentally?

Methodological Answer:
Synthesis typically involves halogenation of pentane derivatives. A plausible route is the nucleophilic substitution of 1-fluoropentanol with HCl under controlled conditions. For purity validation, use gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular weight and retention time. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should resolve structural details, such as chloro and fluoro substituent positions. Document all reaction parameters (temperature, solvent, stoichiometry) to ensure reproducibility .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Follow engineering controls such as fume hoods and closed systems to minimize vapor exposure. Personal protective equipment (PPE) must include nitrile gloves, vapor-resistant respirators, and safety goggles. Emergency measures like safety showers and eyewash stations should be accessible. Regularly monitor air quality using gas detectors and adhere to OSHA/NIOSH exposure limits .

Advanced: How do electronic effects of chloro and fluoro substituents in pentane derivatives influence their reactivity in cross-coupling reactions?

Methodological Answer:
Fluorine’s strong electron-withdrawing nature increases electrophilicity at adjacent carbons, enhancing susceptibility to nucleophilic attack. Chlorine’s polarizability may stabilize transition states via inductive effects. Compare reaction kinetics using Suzuki-Miyaura coupling with arylboronic acids: track yields and side products via HPLC. Computational studies (DFT) can map charge distribution and frontier molecular orbitals to rationalize observed reactivity differences .

Advanced: What density functional theory (DFT) functionals are optimal for modeling this compound’s thermochemistry, and how does exact-exchange inclusion improve accuracy?

Methodological Answer:
Hybrid functionals like B3LYP, which integrate exact exchange (e.g., 20% Hartree-Fock exchange), improve thermochemical predictions by addressing self-interaction errors. Benchmark against experimental atomization energies and ionization potentials. For halogenated alkanes, the M06-2X functional often outperforms B3LYP in non-covalent interaction modeling. Validate computational results with coupled-cluster (CCSD(T)) benchmarks where feasible .

Basic: Which spectroscopic techniques are most effective for distinguishing positional isomers of chloro-fluoropentanes?

Methodological Answer:
¹⁹F NMR is critical for identifying fluorine environments, while ¹H-¹³C HSQC NMR resolves adjacent proton-carbon couplings. Infrared (IR) spectroscopy can differentiate C-F (1100–1000 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches. High-resolution MS with collision-induced dissociation (CID) fragments provides structural confirmation via characteristic halogen loss patterns .

Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., ΔHf) for halogenated alkanes obtained from different experimental setups?

Methodological Answer:
Triangulate data using multiple methods: calorimetry, gas-phase electron diffraction, and computational thermochemistry. Apply error analysis to identify systematic biases (e.g., solvent effects in calorimetry). Cross-validate with ab initio calculations (e.g., G4 theory) and publish raw datasets with uncertainty margins. Consensus values should be derived from meta-analyses of peer-reviewed studies .

Basic: What parameters must be documented to ensure reproducibility in this compound synthesis?

Methodological Answer:
Report exact molar ratios, catalyst loadings, solvent purity, reaction time, and temperature profiles. Include purification steps (e.g., distillation thresholds, column chromatography solvents). Provide spectral data (NMR shifts, GC retention times) and elemental analysis results. Reference standardized protocols from authoritative journals to align with community best practices .

Advanced: How does this compound’s reactivity in Grignard reactions compare to its cyclopentane analogs, such as 1-(4-Chlorophenyl)cyclopentanamine?

Methodological Answer:
The linear pentane backbone in this compound allows greater conformational flexibility, potentially increasing reaction rates with Grignard reagents compared to rigid cyclopentane analogs. Conduct kinetic studies under inert atmospheres, monitoring intermediates via in situ IR. Compare turnover frequencies (TOF) and side-product profiles. Substituent electronic effects (e.g., chloro vs. fluoro) can be quantified using Hammett σ constants .

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